Periplocoside F

Descripción general

Descripción

Periplocoside F is a steroid glycoside compound isolated from the root bark of Periploca sepium Bunge, a plant traditionally used in Chinese medicine. This compound is known for its diverse biological activities, including insecticidal, anticancer, and anti-inflammatory properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Periplocoside F involves several steps, starting from the extraction of the root bark of Periploca sepium. The process typically includes:

Extraction: The root bark is dried and powdered, followed by extraction using solvents like methanol or ethanol.

Isolation: The extract is subjected to chromatographic techniques such as column chromatography to isolate this compound.

Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain a pure compound.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. Optimization of solvent use and chromatographic conditions would be essential for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: Periplocoside F undergoes various chemical reactions, including:

Oxidation: This reaction can modify the glycoside moiety, potentially altering its biological activity.

Reduction: Reduction reactions can affect the steroid backbone, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying its properties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various alkylating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

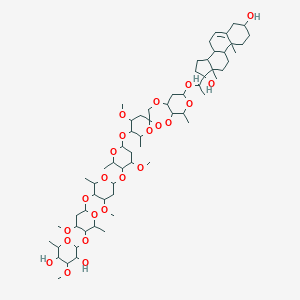

Periplocoside F is characterized by a complex sugar moiety linked to a steroid backbone, which contributes to its biological properties. The compound undergoes hydrolysis and glycosylation reactions, making it a subject of interest for synthetic chemists aiming to enhance its activity or stability.

Pharmacological Applications

Immunosuppressive Properties

Research indicates that this compound exhibits significant immunosuppressive effects. It has been shown to inhibit T cell activation and cytokine production, which are critical in autoimmune responses. In vitro studies demonstrate that this compound can significantly reduce the proliferation of T lymphocytes and suppress the production of interleukins such as IL-2 and IFN-γ. These properties suggest its potential use in treating conditions like rheumatoid arthritis and other autoimmune disorders .

Anti-Cancer Activity

This compound has also been studied for its anti-cancer properties. It promotes apoptosis in colorectal cancer (CRC) cells through mechanisms involving the PI3K/AKT signaling pathway. In vivo studies using xenograft mouse models have shown that this compound can inhibit tumor growth and induce cell cycle arrest in CRC cells, making it a promising candidate for cancer therapy .

Case Study: Colorectal Cancer

A study investigated the effects of this compound on HCT 116 colorectal cancer cells. The treatment resulted in increased apoptosis rates and modulation of gene expression profiles associated with pro-apoptotic pathways. The compound was administered at varying doses, revealing a dose-dependent relationship with cell viability and apoptosis induction .

Agricultural Applications

Insecticidal Properties

This compound has been evaluated for its insecticidal activity against agricultural pests. Studies have shown that it possesses significant toxicity against species such as Mythimna separata and Plutella xylostella, with lethal doses (LD50) indicating strong potential as a natural pesticide . This aspect highlights its dual utility in both therapeutic and agricultural contexts.

Comparative Analysis of Periplocosides

The following table summarizes the biological activities of various periplocosides isolated from Periploca sepium, including this compound:

Mecanismo De Acción

The mechanism of action of Periplocoside F involves several molecular targets and pathways:

Insecticidal Activity: It disrupts the digestive system of insects, leading to cell damage and death.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the mitochondrial pathway and caspase activation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

Comparación Con Compuestos Similares

Periplocoside F is part of a family of steroid glycosides, including Periplocoside A, Periplocoside C, and Periplocoside E. These compounds share similar structures but differ in their glycoside moieties and biological activities:

Periplocoside A: Known for its immunosuppressive properties.

Periplocoside C: Exhibits strong cardiotonic effects.

Periplocoside E: Noted for its anti-inflammatory and anticancer activities

Uniqueness of this compound: this compound stands out due to its potent insecticidal activity and its ability to modulate multiple biological pathways, making it a versatile compound for various applications .

Actividad Biológica

Periplocoside F (PSF), a compound derived from the plant Periploca sepium, is a member of the pregnane glycosides family. This article reviews its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.

Chemical Structure and Properties

This compound is characterized by its unique spiro-orthoester structure, which is significant for its biological activity. The structural revision of periplocosides has been detailed in several studies, confirming the importance of this configuration in mediating its effects on biological systems .

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor Activity

- PSF has demonstrated significant antitumor properties against various cancer cell lines. Studies have shown that it induces apoptosis in cancer cells, inhibiting their proliferation. For instance, research indicated that PSF effectively reduced the viability of human breast cancer cells (MCF-7) and colon cancer cells (SW480) through mechanisms involving cell cycle arrest and apoptosis induction .

2. Anti-inflammatory Effects

- The compound also exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant in the context of chronic inflammatory diseases .

3. Cardiotonic Effects

- As a member of the cardiac glycosides, PSF shows cardiotonic effects, enhancing cardiac contractility. This property has been explored in isolated heart preparations, indicating potential benefits for heart failure management .

4. Insecticidal Activity

- This compound has been evaluated for its insecticidal properties against agricultural pests. It acts as a stomach poison to insects such as Mythimna separata, leading to high mortality rates upon ingestion. The compound affects the midgut cells of insects, causing significant ultrastructural damage and ultimately death .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : PSF activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Inflammatory Pathways : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway, thereby reducing cytokine production.

- Cardiac Muscle Interaction : By interacting with cardiac muscle cells, PSF enhances calcium influx and strengthens myocardial contraction.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antitumor Study : A study demonstrated that treatment with PSF led to a dose-dependent decrease in cell viability in MCF-7 cells, with IC50 values indicating potent antitumor activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| SW480 | 20 | Cell cycle arrest |

- Insecticidal Study : In trials with M. separata larvae, administration of PSF resulted in over 90% mortality within 24 hours due to its potent stomach toxicity.

Safety and Toxicity

While this compound exhibits promising therapeutic properties, it is essential to consider its safety profile. Research indicates that at higher doses, cardiac glycosides can exhibit toxicity, necessitating careful dosage regulation during clinical applications .

Propiedades

IUPAC Name |

2-[6-[6-[6-[7-[1-(3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]-4'-methoxy-2',9-dimethylspiro[4,5a,6,7,9,9a-hexahydropyrano[3,4-c][1,2,5]trioxepine-3,6'-oxane]-3'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-methyloxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H104O23/c1-30-51(65)58(72-14)52(66)59(78-30)83-55-33(4)76-49(26-44(55)70-12)81-53-31(2)74-48(24-42(53)68-10)80-54-32(3)75-50(25-43(54)69-11)82-56-35(6)84-62(28-46(56)71-13)29-73-45-27-47(77-34(5)57(45)85-86-62)79-36(7)63(67)22-19-41-39-16-15-37-23-38(64)17-20-60(37,8)40(39)18-21-61(41,63)9/h15,30-36,38-59,64-67H,16-29H2,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJLRLCWJHVHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5C(OC6(CC5OC)COC7CC(OC(C7OO6)C)OC(C)C8(CCC9C8(CCC1C9CC=C2C1(CCC(C2)O)C)C)O)C)C)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H104O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1229.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119902-17-9 | |

| Record name | Periplocoside F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119902179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.